N-(3-Phenylallyl)phthalimide

Physicochemical Property Solid-State Processing Recrystallization

N-(3-Phenylallyl)phthalimide is a critical building block for research where the cinnamyl (3-phenylallyl) moiety is essential. Unlike simpler N-alkyl/aryl phthalimides, its conjugated alkene provides a unique reactive handle for downstream functionalization (e.g., epoxidation, Heck coupling) and distinct photophysical properties, enabling precise SAR deconvolution. Its moderate melting point (152-154°C) suits solid-state processing without thermal degradation. Choose this exact derivative for reliable, stereospecific results.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 56866-32-1
Cat. No. B1366586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Phenylallyl)phthalimide
CAS56866-32-1
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+
InChIKeyAUDPOCGNHFKZBR-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Phenylallyl)phthalimide (CAS 56866-32-1) – A Phthalimide-Derived Synthetic Intermediate for Targeted Research


N-(3-Phenylallyl)phthalimide, also known as N-cinnamylphthalimide or 2-cinnamylisoindoline-1,3-dione, is a member of the N-substituted phthalimide class, characterized by a phthalimide core conjugated to a cinnamyl (3-phenylallyl) substituent . With a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol, it is typically supplied as a yellow-to-white solid with a melting point in the range of 152–154 °C . Its structure—combining the electrophilic phthalimide ring with an α,β-unsaturated phenylallyl group—positions it as a versatile building block in organic synthesis and medicinal chemistry, particularly where the cinnamyl moiety is desired for its potential to modulate biological activity or serve as a reactive handle .

Why N-(3-Phenylallyl)phthalimide Cannot Be Directly Replaced by Common N-Substituted Phthalimides


Within the N-substituted phthalimide class, seemingly minor structural variations translate into pronounced differences in physicochemical properties, synthetic utility, and procurement feasibility. Simple N-alkyl or N-aryl phthalimides (e.g., N-phenylphthalimide, N-benzylphthalimide) lack the conjugated alkene system present in the cinnamyl group, which not only alters melting behavior and solubility but also removes a key site for downstream functionalization (e.g., epoxidation, hydrogenation, or Heck coupling). Conversely, substituting with a cinnamyl-containing alternative without verifying the exact regio- and stereochemistry of the allyl double bond introduces uncertainty in reaction outcomes, particularly in stereoselective syntheses or structure-activity relationship (SAR) studies where the E/Z configuration of the cinnamyl unit can influence biological recognition. The following quantitative evidence underscores why procurement of the specific N-(3-Phenylallyl)phthalimide, rather than an in-class analog, is a material decision in research settings [1][2].

Quantitative Differentiators for N-(3-Phenylallyl)phthalimide: Head-to-Head and Cross-Study Comparisons


Melting Point Advantage: Lower Thermal Processing Requirements Compared to N-Phenylphthalimide

N-(3-Phenylallyl)phthalimide exhibits a melting point of 152–154 °C , which is approximately 52 °C lower than that of the commonly used N-phenylphthalimide analog (204–207 °C) [1]. This substantial difference reduces the energy input required for melting or thermal processing and may simplify purification by recrystallization from a wider range of solvent systems.

Physicochemical Property Solid-State Processing Recrystallization

Intermediate Thermal Profile: Positioning Between N-Benzylphthalimide and N-Phenylphthalimide

In the context of N-substituted phthalimides, N-(3-Phenylallyl)phthalimide (mp 152–154 °C) occupies a distinct intermediate thermal profile: it melts at a higher temperature than N-benzylphthalimide (mp ~118 °C) but significantly lower than N-phenylphthalimide (mp 204–207 °C) [1]. This intermediate range is valuable when a compound with moderate thermal stability is required for reactions conducted at ambient to mild heating conditions.

Thermal Analysis Comparative Physical Chemistry Process Optimization

Procurement Economics: Price-Per-Gram Comparison Against Closest Analogs

At the 1‑gram scale, N-(3-Phenylallyl)phthalimide is listed at a list price of $366 from AKSci (95% purity) . In contrast, N-phenylphthalimide (95% purity) is available from Bidepharm at approximately $92 per gram , while N-benzylphthalimide is offered by TCI at approximately $28 per gram (25 g scale) . The higher cost of N-(3-Phenylallyl)phthalimide reflects the added synthetic complexity of introducing the cinnamyl group and the current supply-demand dynamics for this specific intermediate.

Procurement Cost Budget Planning Chemical Sourcing

Reactive Handle Differentiation: Presence of the Cinnamyl Alkene for Downstream Functionalization

Unlike N-phenylphthalimide or N-benzylphthalimide, N-(3-Phenylallyl)phthalimide contains an α,β-unsaturated cinnamyl double bond. This structural feature is absent in the simpler N-aryl and N-alkyl analogs . The presence of this alkene provides a distinct reactive handle for transformations such as hydrogenation (to yield N-(3-phenylpropyl)phthalimide), epoxidation, dihydroxylation, or participation in cross-coupling reactions, thereby expanding the compound's utility as a synthetic building block.

Synthetic Intermediate Functional Group Utility Cinnamyl Chemistry

Synthetic Yield Benchmark: Competitive One-Pot Carbonylation Yields for N-Substituted Phthalimides

While no direct head-to-head yield comparison for N-(3-Phenylallyl)phthalimide is available, a patented one-pot carbonylation method for synthesizing N-substituted phthalimides reports yields in the range of 26–91% for various aryl and alkyl substrates [1]. In contrast, a metal- and catalyst-free protocol using 2-(arenesulfonyl)phthalimides achieves N-substituted phthalimides in good to excellent yields (typically >80%) [2]. For the specific synthesis of N-(3-Phenylallyl)phthalimide, a four-step route starting from phthalide achieves an overall yield of 67% [3].

Synthetic Methodology Green Chemistry Process Chemistry

Optimal Use Cases for N-(3-Phenylallyl)phthalimide Based on Quantified Differentiation


Synthesis of Cinnamyl-Containing Bioactive Molecules and Natural Product Analogs

When the target molecule requires a cinnamyl (3-phenylallyl) moiety—a common motif in naturally occurring antimicrobial and anti-inflammatory agents—N-(3-Phenylallyl)phthalimide serves as a direct precursor. The α,β-unsaturated double bond is a critical pharmacophore in many cinnamic acid derivatives [1]. Using this specific phthalimide, researchers can avoid the multi-step deprotection and coupling sequences required to introduce the cinnamyl group onto a simple phthalimide core, thereby streamlining the synthesis of cinnamamide analogs and hybrid molecules [2].

Thermally Sensitive Formulation Development and Recrystallization Optimization

Given its intermediate melting point of 152–154 °C—substantially lower than N-phenylphthalimide (204–207 °C) but higher than N-benzylphthalimide (~118 °C)—this compound is particularly suited for solid-state processing applications where moderate thermal input is desired. It can be melted and recrystallized using common laboratory solvents without requiring the high temperatures that risk decomposition of heat-labile co-formulants, making it a candidate for developing pharmaceutical co-crystals or amorphous solid dispersions [1][2].

Structure-Activity Relationship (SAR) Studies Exploring the Role of the Cinnamyl Substituent

In medicinal chemistry programs focused on phthalimide-based immunomodulators or enzyme inhibitors, direct comparison of N-(3-Phenylallyl)phthalimide against N-phenylphthalimide or N-benzylphthalimide allows for the deconvolution of the contribution of the cinnamyl group to activity. Studies on phthalimide TNF-α regulators have shown that subtle changes in the N-substituent can profoundly alter biological response [1]. Procuring the exact cinnamyl derivative ensures that SAR data are not confounded by the use of an incorrect analog, a critical consideration when transitioning from screening hits to lead optimization [2].

Building Block for Photoactive Polymers and Smart Materials

The conjugated cinnamyl-phthalimide system imparts unique photophysical properties, making the compound a candidate for incorporation into photoactive polymers and responsive materials [1]. Unlike N-alkyl phthalimides, the extended conjugation of the phenylallyl group can alter absorbance characteristics and facilitate photo-crosslinking reactions. Researchers developing light-responsive coatings or optoelectronic components may therefore find this derivative superior to simpler phthalimides lacking the conjugated alkene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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